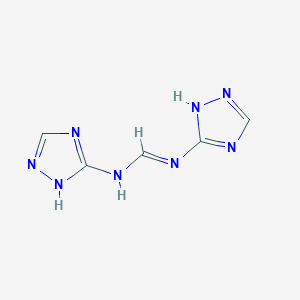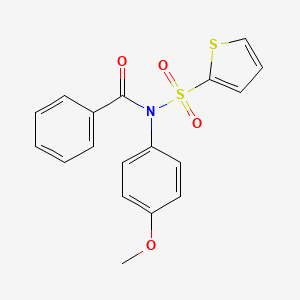
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide, also known as 5-MeO-DALT, is a synthetic compound that belongs to the family of tryptamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. 5-MeO-DALT is a potent agonist of serotonin receptors and has been studied extensively for its therapeutic potential.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor. It has been shown to activate these receptors with high affinity, leading to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of other psychedelic compounds such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide are still being studied. It has been shown to induce a state of altered consciousness, characterized by changes in perception, thought, and mood. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been shown to increase heart rate and blood pressure, and may have other physiological effects that have yet to be fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide in lab experiments is its potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide. One area of interest is its potential use in treating inflammatory bowel disease, as well as other inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide, and its potential therapeutic applications for mental health disorders such as depression and anxiety. Finally, more research is needed to determine the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide and its potential for abuse.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 2-fluorophenylacetic acid, followed by reduction with sodium borohydride. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-4-2-1-3-13(14)6-8-17(20)19-10-12-5-7-15-16(9-12)22-11-21-15/h1-5,7,9H,6,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZMCGTJVTIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-Benzodioxol-5-YL)methyl]-3-(2-fluorophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)

![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)

![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)

![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)